Chemical Identity
The compound known as {1-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}methanol is a heterocyclic organic compound with the molecular formula and a molecular weight of 266.37 g/mol. It is characterized by a piperidine ring attached to a pyrimidine moiety, which includes a methylsulfanyl group.
Classification
This compound falls under the category of pharmaceuticals and organic compounds, specifically within the realm of heterocyclic chemistry. Its structure suggests potential applications in medicinal chemistry, particularly in drug development due to its unique functional groups.
Methods of Synthesis
The synthesis of {1-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}methanol can be achieved through several methods, commonly involving the coupling of specific precursors. One effective route includes:
This method can be scaled up for industrial production, utilizing continuous flow reactors to enhance yield and purity.
Structural Data
The structure of {1-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}methanol features:
The compound can be represented structurally as follows:
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 266.37 g/mol |
| IUPAC Name | {1-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}methanol |
| InChI Key | InChI=1S/C12H18N4OS/c1-8(15)12(14)18(2)16(5)3-9(4-6)11(13)17/h7,9H,3-6H2,1-2H3,(H2,13,17) |
Reactivity Profile
{1-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}methanol exhibits several notable reactions:
These reactions typically utilize organic solvents and can occur at various temperatures depending on the desired outcome.
The mechanism of action for {1-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}methanol involves its interaction with biological targets. While specific pathways are still under investigation, preliminary studies suggest that it may inhibit certain enzymes or receptors involved in disease processes. This interaction could lead to therapeutic effects in various biological systems.
| Property | Value |
|---|---|
| Appearance | Solid or crystalline form |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
| Property | Value |
|---|---|
| pH | Not applicable |
| Stability | Stable under normal conditions |
| Reactivity | Moderate; reacts with strong oxidizers |
The potential applications of {1-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}methanol are diverse:
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.:
CAS No.: 68609-92-7